Product packaging for klebocin(Cat. No.:CAS No. 102714-08-9)

klebocin

Cat. No.: B1166330
CAS No.: 102714-08-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Klebocin is a ribosomally-synthesized antimicrobial peptide (bacteriocin) produced by strains of Klebsiella pneumoniae and related species within the Klebsiella pneumoniae species complex (KpSC). These bactericidal or bacteriostatic proteins serve as a microbial competitive tool, offering a narrow spectrum of activity primarily against closely related bacterial strains, making them a valuable subject for ecological and evolutionary studies . Comprehensive genomic analyses indicate that a significant proportion (approximately 32.8%) of KpSC isolates carry genes for various klebocins, with types including microcin E492, cloacin-like, klebicin B-like, and others being prevalent . The core research value of this compound lies in its potential as a therapeutic agent against multidrug-resistant (MDR) bacterial pathogens. Studies demonstrate that klebocins exhibit a broad antimicrobial spectrum, inhibiting not only other Klebsiella strains but also medically significant genera such as Enterobacter , Escherichia , Shigella , Proteus , Salmonella , Pseudomonas , and Acinetobacter . Notably, this compound shows promising anti-biofilm activity, effectively reducing biofilm formation in clinical isolates of Salmonella and Enterobacter , and against methicillin-resistant Staphylococcus aureus (MRSA), disrupting both premature and mature biofilms . The mechanism of action varies by this compound type but is often associated with a protein component . Specific klebocins, such as the microcin E492 type, can function through pore formation in the inner membrane , while klebicin B-like types possess DNase activity . This targeted mechanism, which can include disrupting cell wall synthesis or damaging nucleic acids, differs from conventional antibiotics and presents a promising avenue for overcoming common resistance pathways . Production of this compound is often inducible by agents like mitomycin C, rifampicin, or polymyxin B, leading to significant synthesis and release . As a research reagent, this compound is instrumental in studying microbial competition, population dynamics, and the development of novel anti-infectives aimed at combating the global threat of antimicrobial resistance.

Properties

CAS No.

102714-08-9

Molecular Formula

C12H13NO4

Synonyms

klebocin

Origin of Product

United States

Comparison with Similar Compounds

Production and Purification :

  • Induction : High-titer klebocin production is achieved by treating Klebsiella pneumoniae with mitomycin C (0.25 μg/mL) for 6 hours, followed by centrifugation and dialysis to isolate the bacteriocin .
  • Purification: Ion-exchange chromatography (DEAE-cellulose) and gel filtration (Sepharose 6B) are used to purify this compound, resulting in distinct antimicrobial activity peaks. Purified this compound exhibits inhibition against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii .

Applications :
this compound typing has been instrumental in tracking hospital-acquired infections. For example, a study on neonatal Klebsiella infections identified four this compound types, with type 312 being the most prevalent (43.4%) .

Comparison with Similar Compounds and Typing Systems

This compound vs. Other Bacteriocin Typing Systems

coli or pyocins from Pseudomonas), key distinctions can be inferred:

Feature This compound Other Bacteriocins (e.g., Colicins)
Target Spectrum Broad (Gram-negative and Gram-positive pathogens) Narrow (specific to related strains)
Typing Utility Used for Klebsiella strain differentiation Commonly used for E. coli strain typing
Reproducibility 73.3%–90% (depends on titer) Varies; colicin typing often >90% reproducibility

This compound Typing vs. Alternative Typing Methods

This compound typing is often compared to serotyping, biotyping, and molecular methods:

Method Typability Reproducibility Epidemiological Sensitivity
This compound Typing 67%–85.2% 73.3%–90% Moderate; identifies 16–30 types
Serotyping Limited by capsule diversity High Low; limited discriminatory power
Biotyping 83% (6 dominant biotypes) High Low; requires combination with this compound
SDS-PAGE 100% 100% High; superior to this compound typing

Key Findings :

  • Combined Typing : Biotyping combined with this compound typing increased discriminatory power, categorizing 83% of isolates into 24 bio-klebocin types .
  • Reproducibility Challenges : this compound types L4 and D33 showed weak reactions due to low titers, but extending mitomycin C exposure improved titers (L4: 1:8,192; D33: 1:512) and reproducibility to 90% .

Variability Among this compound Preparations

Different this compound-producing strains yield variable inhibitory activity:

This compound Producer Inhibition Rate Notes
Producer 153 76% of typable strains Most effective against urease-positive strains
Other Producers 40%–50% Less active; used in combination with L4/D33
L4/D33 Variable (improved with higher titers) Weak reactions resolved with optimized protocols

Urease Correlation : Urease-positive Klebsiella strains are more sensitive to this compound (93.9% typability) than urease-negative strains (67.1%) .

Preparation Methods

Mitomycin C Induction

Mitomycin C, a DNA-damaging agent, is the most widely used inducer of this compound synthesis. At concentrations of 0.1–0.5 µg/mL, mitomycin C triggers the SOS response in K. pneumoniae, activating prophages and bacteriocinogenic plasmids. Induction is performed during mid-log phase, followed by continued incubation for 4–6 hours to allow this compound accumulation.

Alternative Induction Strategies

While mitomycin C remains the gold standard, recent studies explore temperature shifts (e.g., 42°C for 30 minutes) and pH stress (pH 5.5–6.0) as alternative induction methods. These approaches avoid genotoxic agents but yield 30–40% lower this compound titers compared to mitomycin C.

Extraction of this compound

Cell Lysis and Crude Extraction

Post-induction, cells are harvested via centrifugation (10,000 × g, 15 minutes) and lysed using a combination of lysozyme (1 mg/mL) and sonication (3 × 30-second pulses at 20 kHz). The cell-free supernatant is then subjected to ammonium sulfate precipitation (40–60% saturation) to concentrate this compound.

Solvent Extraction

For hydrophobic this compound variants, solvent extraction with ethyl acetate (1:1 v/v) effectively partitions the bacteriocin into the organic phase, which is subsequently evaporated under reduced pressure. This method achieves 85–90% recovery rates for this compound B, a plasmid-encoded variant.

Purification Techniques

Gel Filtration Chromatography

Gel filtration with Sephadex G-100 or Superdex 200 resins separates this compound based on molecular weight. Studies report this compound molecular weights ranging from 85 kDa (klebicin B) to 100 kDa (K64 strain), attributable to strain-specific genetic differences. A typical protocol involves:

  • Equilibrating the column with 50 mM phosphate buffer (pH 7.0)

  • Loading 2–5 mL of concentrated extract

  • Eluting at 0.5 mL/min, collecting 2-mL fractions

Table 1: Molecular Weights of this compound Variants

StrainMethodMolecular WeightReference
K17/80SDS-PAGE85 kDa
K64Gel filtration100 kDa
UNF5023Urea-SDS-PAGE6 kDa

Affinity Chromatography

Recombinant this compound tagged with Strep-tag®II or Twin-Strep-tag® enables purification via Strep-Tactin® resins. After binding, this compound is eluted using 2.5 mM desthiobiotin in TBS buffer (pH 8.0), achieving >95% purity in a single step.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., SP Sepharose) effectively purify this compound at pH 4.5–5.0, leveraging its isoelectric point (pI ≈ 4.8). A linear NaCl gradient (0–1 M) elutes this compound at ≈0.3 M NaCl.

Characterization of Purified this compound

pH and Temperature Stability

This compound exhibits remarkable stability across a broad pH range (4.0–9.0) and temperatures up to 60°C. Incubation at 80°C for 30 minutes reduces activity by 50%, while autoclaving (121°C, 15 minutes) completely denatures the protein.

Table 2: Stability of this compound Under Extreme Conditions

ConditionResidual Activity (%)
pH 4.0, 24 hours92 ± 3
pH 9.0, 24 hours88 ± 4
60°C, 1 hour95 ± 2
80°C, 30 minutes48 ± 5

Antimicrobial Activity

This compound shows species-specific activity, with minimal inhibitory concentrations (MICs) of 25–50% against Salmonella and Enterobacter. Biofilm inhibition assays demonstrate 70–80% reduction in dual-species biofilms at 50 µg/mL.

Iron Modulation

Low iron concentrations (0.1–0.5 mM Fe³⁺) enhance this compound activity by 20–35%, likely through siderophore-mediated uptake. Higher concentrations (>2 mM) inhibit activity due to protein precipitation.

Quality Control and Validation

Purity Assessment

SDS-PAGE under reducing conditions confirms purity, with single bands at expected molecular weights. Additional validation via MALDI-TOF MS identifies post-translational modifications, particularly in plasmid-encoded variants.

Functional Assays

Spot-on-lawn assays using Escherichia coli ATCC 25922 as indicator strains quantify this compound activity. One arbitrary unit (AU) is defined as the highest dilution producing a 1-mm inhibition zone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.